molecular formula C23H25N5O4S B8699813 N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide

N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide

Cat. No.: B8699813
M. Wt: 467.5 g/mol
InChI Key: ORRFUYVNMZSYIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

CT52923 is synthesized through a series of piperazinyl quinazoline compounds identified as potent antagonists of the platelet-derived growth factor receptor by screening chemical libraries. The optimized analog, CT52923, is shown to be an ATP-competitive inhibitor that exhibits remarkable specificity when tested against other kinases .

Industrial Production Methods

The industrial production methods for CT52923 involve the synthesis of piperazinyl quinazoline compounds, followed by optimization to achieve the desired specificity and potency. The compound is then purified and formulated for research use .

Chemical Reactions Analysis

Types of Reactions

CT52923 undergoes various types of reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may result in the formation of alcohols .

Scientific Research Applications

CT52923 has a wide range of scientific research applications, including:

    Chemistry: Used as a research tool to study the inhibition of platelet-derived growth factor receptor.

    Biology: Used to investigate the role of platelet-derived growth factor receptor in cellular proliferation, migration, and suppression of neointima following vascular injury.

    Medicine: Potential therapeutic applications in treating diseases such as atherosclerosis, glomerulonephritis, liver cirrhosis, pulmonary fibrosis, and cancer.

    Industry: Used in the development of new drugs and therapeutic agents targeting platelet-derived growth factor receptor .

Mechanism of Action

CT52923 exerts its effects by selectively inhibiting the platelet-derived growth factor receptor. It functions as an ATP-competitive inhibitor, blocking the receptor’s ability to bind ATP and subsequently inhibiting its signaling pathways. This inhibition leads to the suppression of cellular responses such as smooth muscle cell migration and fibroblast proliferation .

Comparison with Similar Compounds

CT52923 is compared with other similar compounds, such as:

    KN734: Another benzylthiourea analogue with a small substituent on the 4-position and the 3,4-methylenedioxy group.

    PDGFR Antagonists: Other compounds that inhibit platelet-derived growth factor receptor, but may have different specificity and potency profiles.

Uniqueness

CT52923 is unique due to its remarkable specificity and potency as an ATP-competitive inhibitor of platelet-derived growth factor receptor. It exhibits significant inhibition of cellular responses at lower concentrations compared to other similar compounds .

Properties

Molecular Formula

C23H25N5O4S

Molecular Weight

467.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(6,7-dimethoxyquinazolin-4-yl)piperazine-1-carbothioamide

InChI

InChI=1S/C23H25N5O4S/c1-29-19-10-16-17(11-20(19)30-2)25-13-26-22(16)27-5-7-28(8-6-27)23(33)24-12-15-3-4-18-21(9-15)32-14-31-18/h3-4,9-11,13H,5-8,12,14H2,1-2H3,(H,24,33)

InChI Key

ORRFUYVNMZSYIC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N3CCN(CC3)C(=S)NCC4=CC5=C(C=C4)OCO5)OC

Origin of Product

United States

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